molecular formula C9H4ClF3 B8231802 2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene

2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene

Cat. No.: B8231802
M. Wt: 204.57 g/mol
InChI Key: JADTVUDOVPNBJF-UHFFFAOYSA-N
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Description

2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a chlorine atom, an ethynyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction typically involves the use of boron reagents and palladium (II) complexes, which facilitate the transmetalation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using similar palladium-catalyzed methods. The scalability of these reactions makes them suitable for industrial applications, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The ethynyl group can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve mild temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions can result in the formation of larger, more complex molecules.

Scientific Research Applications

2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems . The ethynyl group can participate in various chemical reactions, allowing the compound to form new bonds and interact with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethynyl group provides a reactive site for further chemical transformations .

Properties

IUPAC Name

2-chloro-1-ethynyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADTVUDOVPNBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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